N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-13-4-6-17(7-5-13)25-20-18(11-23-25)19(21-12-22-20)24-16-9-14(2)8-15(3)10-16/h4-12H,1-3H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXIJSIGNSOYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 3,5-dimethylphenylhydrazine with 4-methylbenzaldehyde to form an intermediate hydrazone. This intermediate can then undergo cyclization with a suitable reagent, such as a diaminopyrimidine derivative, under acidic or basic conditions to yield the desired pyrazolopyrimidine compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Studied for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-(3,5-dimethylphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both 3,5-dimethylphenyl and 4-methylphenyl groups can enhance its stability and potentially improve its interaction with molecular targets compared to similar compounds.
Biological Activity
N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a notable compound within the pyrazolopyrimidine class, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazolo[3,4-d]pyrimidine core with specific substitutions that enhance its biological properties. The structural formula can be represented as follows:
The presence of 3,5-dimethylphenyl and 4-methylphenyl groups contributes to its unique reactivity and interaction with biological targets.
This compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs) . CDKs are crucial in regulating the cell cycle, and their inhibition can lead to anti-cancer effects by selectively targeting tumor cells. The compound's interactions with specific enzymes or receptors modulate various physiological processes, which may include:
- Cell cycle arrest
- Induction of apoptosis in cancer cells
- Antiviral activity against specific pathogens
Biological Activity Overview
The biological activity of this compound has been investigated through various studies. Below is a summary of its key activities:
| Biological Activity | Description |
|---|---|
| Anticancer | Inhibits CDKs leading to reduced proliferation of cancer cells. |
| Antiviral | Exhibits activity against herpes simplex virus type-1 (HSV-1) and HIV with varying IC50 values. |
| Antimicrobial | Shows potential antimicrobial properties against certain bacterial strains. |
Research Findings and Case Studies
Research has demonstrated the effectiveness of this compound in various experimental settings.
- Antiviral Efficacy : A study showed that derivatives of pyrazolo[3,4-d]pyrimidines exhibited significant antiviral activity against HSV-1 with IC50 values as low as 0.26 μM for certain compounds . This suggests that this compound may have similar or enhanced efficacy.
- Cancer Cell Studies : In vitro studies indicated that this compound effectively induces apoptosis in various cancer cell lines by inhibiting CDK activity. The results highlighted its potential as a lead compound in cancer therapy .
- Physiological Effects : The compound's interaction with specific molecular targets was shown to influence physiological processes significantly. For instance, it modulated enzyme activities linked to inflammation and cell growth .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other pyrazolopyrimidine derivatives but stands out due to its unique substitution pattern which enhances stability and interaction with molecular targets.
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-(3,5-dimethylphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Chlorine substitution | Moderate anticancer activity |
| N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Phenyl substitution | Lower potency compared to the target compound |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how are intermediates characterized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 4-chloro-pyrazolo[3,4-d]pyrimidine derivatives are reacted with substituted anilines under reflux in aprotic solvents (e.g., acetonitrile or dichloromethane) with bases like cesium carbonate . Key intermediates are characterized using:
- IR spectroscopy : To confirm functional groups (e.g., N–H stretches at ~3298 cm⁻¹ for amines) .
- ¹H/¹³C NMR : To verify substitution patterns and aromatic proton environments (e.g., δ 8.87 ppm for pyridine protons) .
- HRMS : For molecular weight validation (e.g., [M+H]+ peaks matching theoretical values) .
Q. What solvent systems and purification methods are optimal for isolating this compound?
- Methodology : Polar aprotic solvents (e.g., DMSO, DMF) enhance reactivity in coupling steps . Post-reaction, extraction with dichloromethane and aqueous washes remove unreacted amines or acids. Final purification involves:
- Recrystallization : Using acetonitrile or ethyl acetate/hexane gradients to improve yield and purity (>95%) .
- Column chromatography : For complex mixtures, silica gel with gradients of ethyl acetate/hexane (0–100%) resolves closely related byproducts .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?
- Methodology : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for key steps like Ullmann couplings or Buchwald-Hartwig aminations. Reaction path searches identify optimal catalysts (e.g., Cu(I) bromide for C–N bond formation) and solvent effects . Experimental validation involves:
- In silico screening : To prioritize substituents with favorable steric/electronic profiles (e.g., 3,5-dimethylphenyl groups reduce steric hindrance) .
- Feedback loops : Experimental yields (e.g., 17.9% in copper-catalyzed reactions) refine computational models .
Q. How can discrepancies in spectral data (e.g., NMR shifts) be resolved during structural validation?
- Methodology : Contradictions arise from tautomerism or solvent effects. Strategies include:
- 2D NMR (COSY, HSQC) : To correlate proton-carbon networks and distinguish regioisomers .
- Comparative analysis : Cross-referencing with NIST spectral databases (e.g., δ 8.21–8.19 ppm for pyrazolo[3,4-d]pyrimidine protons) .
- Computational NMR prediction : Tools like ACD/Labs or Gaussian simulations validate assignments against experimental data .
Q. What methodologies assess the compound’s potential biological activity (e.g., anti-inflammatory or kinase inhibition)?
- Methodology :
- In vitro assays : COX-2 inhibition assays using ELISA kits or cell-based models (e.g., LPS-induced RAW 264.7 macrophages) .
- Docking studies : AutoDock Vina or Schrödinger Suite predict binding affinities to targets like JAK2 or p38 MAP kinase (e.g., binding energies < −8 kcal/mol suggest strong inhibition) .
- SAR analysis : Modifying substituents (e.g., methyl vs. methoxy groups) evaluates activity trends .
Analytical and Purity Considerations
Q. What HPLC conditions ensure >95% purity for this compound?
- Methodology :
- Column : C18 reverse-phase (250 × 4.6 mm, 5 µm).
- Mobile phase : Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA) from 30% to 90% over 20 minutes.
- Detection : UV at 254 nm, with retention times validated against reference standards .
Q. How does substituent variation (e.g., 3,5-dimethylphenyl vs. 4-methylphenyl) impact solubility and stability?
- Methodology :
- LogP determination : Shake-flask method or HPLC-derived values predict lipophilicity (e.g., LogP ~3.2 for the target compound) .
- Accelerated stability studies : Exposure to 40°C/75% RH for 4 weeks, with HPLC monitoring of degradation products (e.g., <5% impurity increase indicates robustness) .
Data Contradiction and Validation
Q. How to address conflicting biological activity data across studies?
- Methodology :
- Dose-response curves : Replicate assays with standardized protocols (e.g., IC50 values ± 10% variability) .
- Off-target profiling : Kinase selectivity panels (e.g., Eurofins KinaseProfiler) identify non-specific binding .
- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., anti-inflammatory IC50 ranges of 0.5–5 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
